Cas no 2170605-11-3 (Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
2170605-11-3 structure
Product Name:Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:2170605-11-3
MF:C12H16BF2NO2
MW:255.06875038147
MDL:MFCD18733443
CID:4783268
Update Time:2025-11-02

Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MDL: MFCD18733443
    • Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-5-8(9)10(14)15/h5-7,10H,1-4H3
    • InChI Key: BJPAXDQCDDZFKQ-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(C(F)F)=C1B1OC(C)(C)C(C)(C)O1

Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
194093-1g
4-(Difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 95%
2170605-11-3 95%
1g
$993.00 2023-09-07

Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Related Literature

Additional information on Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and materials science. Among these, Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), with the CAS number 2170605-11-3, has emerged as a compound of considerable interest due to its unique structural properties and potential applications. This compound belongs to a class of organoboron derivatives that have garnered significant attention in recent years for their utility in cross-coupling reactions and synthetic chemistry.

The structural motif of Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is characterized by the presence of a pyridine ring substituted with a difluoromethyl group at the 4-position and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 3-position. The difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making it a valuable feature in medicinal chemistry. The boronate ester functionality provided by the tetramethyl-1,3,2-dioxaborolan-2-yl group facilitates its use in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules.

In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of biologically relevant molecules. The compound Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) has been explored as a key intermediate in the preparation of various pharmacophores. Its versatility in serving as a precursor for further functionalization makes it an attractive candidate for drug discovery programs. For instance, researchers have utilized this compound to synthesize novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation.

The utility of this compound is further underscored by its application in materials science. Organoboron compounds are known for their role in the development of advanced materials with unique electronic properties. The difluoromethyl group imparts electron-withdrawing effects that can modulate the electronic characteristics of the resulting materials. This has led to investigations into its use in organic light-emitting diodes (OLEDs), semiconductors, and other optoelectronic devices.

One of the most compelling aspects of Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is its potential in facilitating green chemistry approaches. The boronate ester functionality allows for palladium-catalyzed cross-coupling reactions under mild conditions with high selectivity. This aligns with the growing emphasis on sustainable chemical processes that minimize waste and energy consumption. Researchers have demonstrated its effectiveness in synthesizing complex heterocyclic compounds without the need for harsh reagents or extensive purification steps.

The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for next-generation therapeutics. The combination of the difluoromethyl group and the boronate ester moiety provides multiple points for further chemical modification. This flexibility allows medicinal chemists to explore diverse structural scaffolds while maintaining key pharmacological properties. Recent studies have highlighted its role in generating novel small molecules with improved pharmacokinetic profiles.

Another area where this compound has made significant contributions is in the field of agrochemicals. The unique structural features of Pyridine, 4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) make it a suitable candidate for developing new pesticides and herbicides. Its ability to undergo cross-coupling reactions enables the synthesis of complex agrochemicals with enhanced efficacy and reduced environmental impact.

The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include halogenation followed by borylation using pinacolborane derivatives. These reactions are typically conducted under inert conditions to prevent unwanted side reactions. The purity of the final product is crucial for its intended applications; thus rigorous purification techniques such as column chromatography are employed.

Advances in computational chemistry have also played a role in understanding the reactivity and properties of Pyridine,4-(difluoromethyl)-3-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l -yl) . Molecular modeling studies have provided insights into how different substituents influence its electronic structure and reactivity. These insights are invaluable for guiding synthetic strategies and predicting the outcomes of chemical transformations.

In conclusion, Pyridine,4-(difluoromethyl)-3-(l,l ,l ,l -tetramethyll ,3 ,2 -dioxaborolane-l -yl) is a versatile compound with broad applications across multiple scientific disciplines。 Its unique structural features make it an invaluable tool for synthetic chemists、pharmaceutical researchers、and materials scientists alike。 As research continues to uncover new methodologies and applications,this compound will undoubtedly remain at forefront of chemical innovation。

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